molecular formula C9H8N4S B14392338 2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine CAS No. 88048-63-9

2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine

Cat. No.: B14392338
CAS No.: 88048-63-9
M. Wt: 204.25 g/mol
InChI Key: YFGVMDAXYNHVCM-UHFFFAOYSA-N
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Description

2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine is a heterocyclic compound that features both pyrazine and pyridine rings connected via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine typically involves the reaction of pyrazine-2-thiol with 3-chloropyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazine or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrazine or pyridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atom and heterocyclic rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Pyrazin-2-yl)sulfanyl]pyridine
  • 2-[(Pyrazin-2-yl)sulfanyl]pyrimidine
  • 2-[(Pyrazin-2-yl)sulfanyl]pyrazine

Uniqueness

2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine is unique due to the presence of both pyrazine and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88048-63-9

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

2-pyrazin-2-ylsulfanylpyridin-3-amine

InChI

InChI=1S/C9H8N4S/c10-7-2-1-3-13-9(7)14-8-6-11-4-5-12-8/h1-6H,10H2

InChI Key

YFGVMDAXYNHVCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SC2=NC=CN=C2)N

Origin of Product

United States

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